Product packaging for L-2-Cyanophenylalanine(Cat. No.:CAS No. 263396-42-5)

L-2-Cyanophenylalanine

Cat. No.: B556776
CAS No.: 263396-42-5
M. Wt: 190.2 g/mol
InChI Key: OCDHPLVCNWBKJN-VIFPVBQESA-N
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Description

Evolution of Unnatural Amino Acids in Biochemical Studies

The repertoire of 20 standard proteinogenic amino acids, genetically encoded by organisms, has long been the foundation of protein biochemistry. wikipedia.orgnih.gov However, the desire to expand the chemical diversity of proteins and to introduce novel functionalities has driven the field of unnatural amino acid (UAA) mutagenesis. nih.govportlandpress.comacs.org Initially, chemists used methods like chemical labeling to modify proteins, but these techniques often lacked precision. portlandpress.com A significant advancement came with auxotrophic approaches, where synthetic analogs were "fed" to organisms and incorporated in place of natural amino acids. portlandpress.com

The modern era of UAA research was revolutionized by the development of methods for the site-specific incorporation of UAAs into proteins during ribosomal protein synthesis. portlandpress.comacs.org This is achieved by engineering bio-orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize a specific UAA and a unique codon (often a stop codon like UAG) that has been repurposed. portlandpress.comacs.org This breakthrough allows for the precise insertion of a UAA with a desired chemical group at a specific location within a protein's sequence. portlandpress.comnih.gov This has enabled the introduction of a vast array of functionalities, including fluorescent probes, infrared reporters, cross-linkers, and photo-cages, into proteins, profoundly impacting our ability to study and engineer biological systems. nih.govnih.govcaltech.edu

Significance of L-2-Cyanophenylalanine as a Phenylalanine Analog

This compound, and its isomers like p-cyanophenylalanine (pCNPhe), are particularly significant as analogs of phenylalanine. chemimpex.comresearchgate.net Their structural similarity allows them to be incorporated into proteins in place of phenylalanine or tyrosine with minimal structural perturbation. chemimpex.comnih.gov The key to their utility lies in the nitrile (C≡N) group. mdpi.comcaltech.edu

This cyano group confers several advantageous properties:

Fluorescent Probe: Cyanophenylalanine isomers are fluorescent, and their quantum yield and lifetime are highly sensitive to the local environment, particularly to hydrogen bonding and solvent polarity. mdpi.comnih.govresearchgate.net This sensitivity allows researchers to monitor changes in protein conformation, folding, and binding events. researchgate.netresearchgate.netacs.org For instance, the fluorescence of p-cyanophenylalanine is significantly higher when its cyano group forms a hydrogen bond, making it an excellent reporter of hydration or burial within a protein's hydrophobic core. nih.govescholarship.org

Infrared (IR) Reporter: The C≡N stretching vibration of the nitrile group appears in a region of the infrared spectrum that is relatively free from interference from other protein vibrations. mdpi.comcaltech.edu The frequency of this vibration is sensitive to the local electric field, making cyanophenylalanine a powerful vibrational probe for studying local protein environments, ligand binding, and enzyme mechanisms with high temporal and structural resolution. mdpi.comacs.orgrsc.org

Förster Resonance Energy Transfer (FRET) Partner: Cyanophenylalanine can act as a FRET donor to other fluorescent amino acids like tryptophan, enabling the measurement of intramolecular distances and the study of conformational changes. researchgate.netnih.gov

Researchers have demonstrated that different isomers, such as 2-cyanophenylalanine (oCNF) and 4-cyanophenylalanine (pCNPhe), possess distinct fluorescent properties. This allows for their simultaneous use at different sites within a single protein to monitor multiple local environments independently. researchgate.netacs.org For example, a study involving the protein calmodulin used both pCNPhe and this compound to simultaneously monitor dynamics at a binding pocket and at a more exposed site. researchgate.net

Interactive Data Table: Spectroscopic Properties of Cyanophenylalanine Isomers

Propertyp-Cyanophenylalanine (pCNPhe)This compound (oCNF)Key Application
Excitation Max (nm)~240 researchgate.net~240 researchgate.netSelective excitation in the presence of Trp and Tyr. escholarship.org
Emission Max (nm)Varies with solvent polarity. researchgate.netVaries with solvent polarity. researchgate.netProbing local environment polarity and hydration. nih.gov
C≡N Stretch (cm⁻¹)~2220-2250 mdpi.comSensitive to local environment. acs.orgVibrational probe for local electric fields and H-bonding. mdpi.comacs.org
Fluorescence QuenchingQuenched by deprotonated His, Lys, and selenomethionine (B1662878). nih.govnih.govSensitive to local quenchers. acs.orgProbing protein interactions and short-range distances. nih.govnih.gov

Overview of Research Trajectories for Cyanophenylalanine Derivatives

The research involving cyanophenylalanine derivatives has expanded significantly, moving from initial synthesis and characterization to diverse and sophisticated applications. A major trajectory has been the development and refinement of cyanophenylalanine as a dual fluorescent and infrared probe. acs.orgresearchgate.net Studies have systematically characterized the photophysical properties of isomers like p-cyanophenylalanine in various solvents to understand how factors like hydrogen bonding and polarity affect their fluorescence. nih.govresearchgate.net

Another significant research direction is the use of these probes to study complex biological processes:

Protein Folding and Stability: By replacing a native phenylalanine with a cyanophenylalanine derivative, researchers can directly monitor the formation of the hydrophobic core during protein folding. researchgate.netacs.org

Protein-Ligand and Protein-Protein Interactions: The change in the fluorescence or IR signal of a cyanophenylalanine probe upon the binding of a ligand or another protein provides detailed insights into the binding mechanism and the resulting conformational changes. researchgate.netrsc.org

Amyloid Formation: Cyanophenylalanine probes have been used to study the aggregation of peptides into amyloid fibrils, a process associated with neurodegenerative diseases. mdpi.comnih.gov

Enzyme Catalysis: The sensitivity of the nitrile probe to electric fields allows for the investigation of the electrostatic environment within an enzyme's active site during catalysis. rsc.org

Furthermore, the toolbox of cyanophenylalanine derivatives continues to expand. For instance, the creation of p-cyano-seleno-phenylalanine (CNSePhe) has provided a probe with a longer vibrational lifetime, enabling the study of protein dynamics on extended timescales using 2D IR spectroscopy. rsc.org The combination of cyanophenylalanine with quencher molecules like selenomethionine has also created useful pairs for measuring short-range distances within proteins. nih.govrsc.org The ongoing development of new derivatives and their application in increasingly complex biological systems ensures that cyanophenylalanine will remain a vital tool in biochemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O2 B556776 L-2-Cyanophenylalanine CAS No. 263396-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(2-cyanophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5,12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDHPLVCNWBKJN-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375804
Record name L-2-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263396-42-5
Record name L-2-Cyanophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Modifications

Stereoselective Synthesis of L-2-Cyanophenylalanine

Achieving the correct stereochemistry is paramount in the synthesis of amino acids for biological applications. The L-configuration is typically required for incorporation into peptides by ribosomal machinery or standard peptide synthesis protocols.

Enantioselective synthesis aims to produce the desired L-enantiomer directly, avoiding the need for resolving a racemic mixture. Several advanced chemical methods have been developed to achieve high stereoselectivity.

One notable method involves the use of a chiral nickel(II) complex to control the stereochemical outcome. acs.orgacs.org This approach utilizes a process of chemical dynamic thermodynamic resolution. acs.org In a representative synthesis, a racemic α-amino acid is reacted with a chiral ligand, such as (S)- or (R)-2-[N'-(2-benzoyl-4-chlorophenyl) N-methyl-glycylamino]-5-chloro-2'-fluorobenzophenone, in the presence of a nickel(II) salt and a base. acs.orgacs.org The system equilibrates to favor the formation of one diastereomeric complex, which is thermodynamically more stable. For instance, the reaction of racemic 2-cyanophenylalanine with a specific chiral ligand and Ni(OAc)₂·4H₂O can produce the corresponding nickel(II) Schiff base complex with high diastereomeric excess. acs.org Subsequent disassembly of this complex under acidic conditions yields the enantiomerically pure amino acid. acs.org This method is advantageous due to its operational simplicity, broad substrate scope, and the ability to recycle the chiral ligand. acs.orgacs.org

Another strategy employs chiral auxiliaries, such as the Schöllkopf auxiliary. While detailed for a methylated analog, the principle is applicable. This method involves building a heterocycle from a racemic amino acid and a chiral auxiliary, followed by diastereoselective introduction of an electrophile and subsequent hydrolysis to release the optically active amino acid. researchgate.net Asymmetric phase-transfer catalysis has also been explored, although it has shown limitations in achieving acceptable enantiomeric purity for precursors of related compounds. researchgate.net

Table 1: Comparison of Enantioselective Synthesis Strategies

MethodChiral SourceKey FeaturesReported Stereoselectivity
Dynamic Thermodynamic ResolutionAxially chiral Ni(II) complexUses a recyclable chiral ligand; applicable to unprotected amino acids; operationally convenient for large scale. acs.orgacs.orgUp to >99:1 diastereomeric ratio for related amino acids. acs.org
Schöllkopf Chiral AuxiliaryChiral auxiliary (e.g., from valine)Involves formation and cleavage of a heterocyclic intermediate. researchgate.netReported to achieve 88% ee for a precursor to (S)-α-Me-o-cyanophenylalanine. researchgate.net
Enzymatic ResolutionEnzymes (e.g., hydrolase, nitrilase)Highly selective; often performed under mild conditions. pharmtech.comCan achieve >99% enantiomeric excess for various intermediates. pharmtech.com

Synthesis of this compound can also proceed from various chemical precursors through multi-step reaction sequences. A common approach begins with a simpler, achiral, or racemic starting material that is elaborated to the final product. For instance, the synthesis of related 4-hetero-substituted phenylalanine derivatives has been achieved starting from (S)-4-Cyano-N-formylphenylalanine methyl ester. google.com This highlights a strategy where the cyano- and phenyl-moieties are present in the precursor, which is then chemically modified to introduce other functionalities. google.com

The nickel(II) complexation method mentioned previously can also be viewed as a precursor-based strategy, where the precursor is the racemic amino acid itself (rac-2-cyanophenylalanine), which is resolved in situ. acs.org The synthesis of the chiral ligands used in these methods also involves precursor-based routes, starting from compounds like 2-amino-5-chlorobenzophenone. acs.org

Enantioselective Routes to this compound

Protection Group Chemistry in this compound Synthesis

Protecting groups are essential tools in peptide chemistry to prevent undesirable side reactions at reactive functional groups, such as the α-amino group of this compound. nih.gov The choice of protecting group is critical for a successful multi-step synthesis.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids. peptide.com The formation of Boc-protected this compound typically involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgcommonorganicchemistry.com This reaction can be performed under various conditions, including aqueous or anhydrous systems. organic-chemistry.org The Boc group is stable to most nucleophiles and basic conditions, which allows for selective deprotection of other functional groups in a molecule. organic-chemistry.org

The mechanism involves the nucleophilic attack of the amine on a carbonyl carbon of Boc₂O, leading to the formation of a carbamate. commonorganicchemistry.com The resulting tert-butyl bicarbonate intermediate subsequently decomposes to carbon dioxide and tert-butanol. commonorganicchemistry.com Cleavage of the Boc group is achieved under acidic conditions, such as with trifluoroacetic acid (TFA), which releases the free amine. iris-biotech.de The unique structure of Boc-2-cyano-L-phenylalanine makes it a valuable building block for researchers aiming to streamline the synthesis of complex peptides. chemimpex.com

In solid-phase peptide synthesis (SPPS), protecting groups are fundamental to ensuring the orderly assembly of the peptide chain. nih.gov The primary role of protecting the α-amino group of this compound is to prevent its self-polymerization when the carboxylic acid group is activated for coupling with another amino acid. peptide.com

The concept of "orthogonality" is crucial. iris-biotech.de Orthogonal protecting groups can be removed under different chemical conditions, allowing for selective deprotection at various stages of the synthesis. iris-biotech.de The two most common strategies in SPPS are Boc chemistry and Fmoc (9-fluorenylmethoxycarbonyl) chemistry. peptide.com

Boc Strategy : The Boc group is used for temporary protection of the N-terminal α-amino group and is removed with a moderate acid like TFA at each step of chain elongation. Permanent protecting groups on amino acid side chains are more robust and are only removed at the end of the synthesis, typically with a strong acid like hydrofluoric acid (HF). peptide.com

Fmoc Strategy : The Fmoc group is base-labile and is removed with a base like piperidine. iris-biotech.de Side-chain protecting groups (often tert-butyl based, tBu) are acid-labile and are removed during the final cleavage of the peptide from the resin with strong acid (e.g., 95% TFA). iris-biotech.de

Both Boc-L-2-Cyanophenylalanine and Fmoc-L-2-Cyanophenylalanine are commercially available and serve as key building blocks for incorporating this non-canonical amino acid into peptides, where the cyano group can enhance biological activity or serve as a handle for further modifications. chemimpex.comtargetmol.com

Table 2: Common Orthogonal Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationProtected FunctionalityCleavage Conditions
tert-ButyloxycarbonylBocα-Amino groupAcidic (e.g., TFA). iris-biotech.de
9-FluorenylmethyloxycarbonylFmocα-Amino groupBasic (e.g., Piperidine). iris-biotech.de
tert-ButyltBuSide chain -OH, -COOHStrongly acidic (e.g., TFA). iris-biotech.de
TritylTrtSide chain -SH, -NH₂ (His)Acidic (e.g., TFA). peptide.com

Boc-Protecting Group Strategies for Amino Functionality

Derivatization and Analog Development

The structure of this compound offers opportunities for creating derivatives and analogs with novel properties. The cyano group itself is a versatile functional group that can serve as a chemical handle for further modifications. chemimpex.com

One area of analog development involves altering the position of the cyano group on the phenyl ring. The positional isomers 2-cyanophenylalanine (Phe2CN), 3-cyanophenylalanine, and 4-cyanophenylalanine (pCNPhe or Phe4CN) have been synthesized and studied. These isomers possess distinct photophysical properties and are used as fluorescent probes to study protein structure, dynamics, and interactions. researchgate.netresearchgate.net For example, Phe2CN and Phe4CN can be incorporated into the same peptide and monitored independently through selective excitation, allowing for the simultaneous tracking of different local environments within a biological system. researchgate.net

Furthermore, the core structure can be modified to create heterocyclic analogs. For example, processes for preparing 4-hetero-substituted phenylalanine derivatives, such as (S)-4-(2-thiazolyl)phenylalanine, have been developed from cyanophenylalanine precursors. google.com These analogs are of interest as they can lead to compounds with specific biological activities, such as enzyme inhibition. google.com The development of such analogs expands the chemical space accessible from this compound and enables the fine-tuning of molecular properties for various applications in medicinal chemistry and chemical biology. acs.org

Table 3: Spectroscopic Properties of Cyanophenylalanine Isomers as Fluorescent Probes

CompoundTypical UseKey Spectroscopic Feature
2-Cyanophenylalanine (Phe2CN)Fluorescent probe for protein dynamics. researchgate.netPossesses distinct absorbance/emission profile allowing selective excitation when paired with other fluorophores. researchgate.net
4-Cyanophenylalanine (Phe4CN)Fluorescent and IR probe for local protein environment, H-bonding, and FRET. researchgate.netresearchgate.netFluorescence is highly sensitive to the local environment, particularly hydrogen bonding. researchgate.netresearchgate.net

Synthesis of Positional Isomers (e.g., L-3-Cyanophenylalanine, L-4-Cyanophenylalanine)

The synthesis of the positional isomers of this compound, namely L-3-Cyanophenylalanine and L-4-Cyanophenylalanine, is essential for comparative studies and for applications where the specific location of the cyano group is critical for function. The synthetic approaches often involve either the resolution of racemic mixtures or stereoselective routes to yield the desired L-enantiomer.

L-4-Cyanophenylalanine: One common strategy for preparing 4-Cyanophenylalanine involves the cyanation of phenylalanine. However, this often results in a racemic mixture (DL-4-Cyanophenylalanine) which then requires resolution to isolate the L-isomer. More direct approaches focus on enzymatic or chiral resolution methods. For instance, a process for preparing N-acetyl-(L)-4-cyanophenylalanine involves the resolution of the racemic N-acetyl-(D,L)-4-cyanophenylalanine ethyl ester. google.com This N-acetylated L-isomer serves as a key intermediate for further synthetic applications. google.com Asymmetric synthesis provides a more direct route to the enantiomerically pure compound. researchgate.net

L-3-Cyanophenylalanine: Similar to its isomers, L-3-Cyanophenylalanine is a valuable building block in organic synthesis due to the reactive nature of its cyano group. guidechem.com Its synthesis can be approached through methods analogous to those used for the 4-cyano isomer, often starting from a corresponding 3-substituted precursor and employing stereoselective enzymatic or chemical resolution techniques to obtain the pure L-isomer.

The table below summarizes the key positional isomers of this compound.

Common NameIUPAC NameCAS NumberMolecular Formula
This compound(2S)-2-amino-3-(2-cyanophenyl)propanoic acid263396-42-5C₁₀H₁₀N₂O₂
L-3-Cyanophenylalanine(2S)-2-amino-3-(3-cyanophenyl)propanoic acid144799-02-0C₁₀H₁₀N₂O₂
L-4-Cyanophenylalanine(S)-2-AMINO-3-(4-CYANOPHENYL)PROPANOIC ACID167479-78-9C₁₀H₁₀N₂O₂

Data sourced from PubChem nih.gov, Alfa Chemistry alfa-chemistry.com, and ChemicalBook chemicalbook.com.

Isotopically Labeled this compound for Spectroscopic Applications

Isotopic labeling of this compound and its isomers is a powerful tool for elucidating molecular structure and dynamics using spectroscopic techniques like 2D IR and NMR spectroscopy. acs.orgresearchgate.net Labeling the cyano group with heavy isotopes such as ¹³C and ¹⁵N alters its vibrational frequency, shifting its spectroscopic signal to a less congested region and often enhancing its properties as a probe. acs.org

A key application is in two-dimensional infrared (2D IR) spectroscopy. For example, isotopically labeled p-(¹³C¹⁵N-cyano)phenylalanine (the 4-cyano isomer) was synthesized and incorporated into proteins to serve as a 2D IR probe. acs.org This dual labeling was found to increase the vibrational lifetime of the nitrile group approximately twofold, resulting in stronger signals at longer experimental time scales. acs.org While this specific work focused on the para-isomer, the principles and synthetic strategies are directly applicable to this compound.

The synthesis of these labeled compounds often involves introducing the isotope in a late-stage synthetic step using a labeled precursor, such as K¹³CN. scispace.com For instance, a general strategy for synthesizing β-[¹³C]cyano-ʟ-alanine involves the mesylation of a protected serine derivative, followed by cyanation with K¹³CN, and subsequent deprotection steps. scispace.com This methodology provides a framework for the chemical synthesis of cyanophenylalanine variants labeled at the nitrile carbon.

The table below details examples of isotopically labeled cyanophenylalanine analogs and their applications.

Labeled CompoundIsotope(s)Spectroscopic ApplicationKey Finding
p-(¹³C,¹⁵N-cyano)phenylalanine¹³C, ¹⁵N2D IR SpectroscopyIncreases vibrational lifetime ~2-fold, enabling study of molecular dynamics over longer timescales. acs.org
4-cyano-l-phenylalanine isotopomers¹³C, ¹⁵N, ¹³C¹⁵NIR SpectroscopyAllows for unambiguous assignment of the nitrile symmetric stretch vibration and increased utility as a probe of local protein environments. acs.org
β-[¹³C]cyano-ʟ-alanine¹³CAnalytical Standard / NMRStraightforward chemical synthesis from L-serine allows for an accessible route to labeled amino acids. scispace.com

Incorporation of this compound into Diverse Chemical Scaffolds

A primary application of this compound is its use as a building block for constructing larger, functional molecules, particularly peptides and proteins. chemimpex.com Its structural similarity to natural amino acids allows it to be integrated into these biomolecular scaffolds, where the cyano group can serve as a unique spectroscopic probe or a handle for further chemical modification. guidechem.comchemimpex.com

Peptide Synthesis: this compound, typically with its amino group protected by a fluorenylmethyloxycarbonyl (Fmoc) group (Fmoc-L-2-cyanophenylalanine), is widely used in solid-phase peptide synthesis (SPPS). targetmol.comrsc.org This method allows for the precise, site-specific insertion of the unnatural amino acid into a growing peptide chain. nih.gov The distinct fluorescent properties of the different cyanophenylalanine isomers (2-cyano, 3-cyano, and 4-cyano) make them powerful tools for studying peptide structure and interactions. researchgate.netresearchgate.net For example, researchers have incorporated both 2-cyanophenylalanine and 4-cyanophenylalanine into the same peptide, using selective excitation of each to independently monitor different local environments within the molecule during binding events. researchgate.net

Protein Engineering: Beyond chemical synthesis, this compound can be incorporated into proteins recombinantly inside living cells. This is achieved using the amber codon suppression methodology. rsc.orgnih.gov This powerful technique involves an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair. The synthetase is specifically designed to recognize this compound (or its isomers) and attach it to a suppressor tRNA (tRNACUA). nih.gov This charged tRNA then reads a strategically placed amber stop codon (TAG) in the gene of interest, inserting the unnatural amino acid into the protein during ribosomal synthesis. rsc.orgnih.gov This approach has been used to introduce cyanophenylalanine derivatives as probes for studying protein folding, ligand binding, and molecular recognition. nih.govrsc.org

The following table summarizes the primary methods for incorporating this compound into chemical scaffolds.

Chemical ScaffoldIncorporation MethodKey Features
PeptidesSolid-Phase Peptide Synthesis (SPPS)Utilizes Fmoc-L-2-cyanophenylalanine; allows for precise, site-specific placement. targetmol.comrsc.org
Peptides / ProteinsNative Chemical LigationA semisynthetic method to join a synthetic peptide containing the amino acid to a larger recombinantly expressed protein. nih.gov
ProteinsAmber Codon SuppressionA genetic method for in vivo, site-selective incorporation using an orthogonal tRNA synthetase/tRNA pair. rsc.orgnih.gov

Table of Mentioned Compounds

Biochemical Incorporation and Protein Engineering

The introduction of L-2-Cyanophenylalanine into proteins within living cells has been achieved through the expansion of the genetic code. This bio-orthogonal strategy allows for the precise placement of the ncAA in response to a predetermined codon.

Amber Codon Suppression Methodology

A widely employed strategy for the genetic encoding of ncAAs is the amber codon suppression technique. frontiersin.orgacs.org The canonical protein synthesis machinery terminates translation upon encountering one of three stop codons: UAG (amber), UAA (ochre), or UGA (opal). frontiersin.org The amber codon, being the least utilized in organisms like Escherichia coli, is often repurposed to encode an ncAA. frontiersin.org

This methodology requires the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair into the host cell. nih.gov The orthogonal tRNA, known as a suppressor tRNA, possesses an anticodon (CUA) that recognizes the UAG codon. frontiersin.org The engineered aminoacyl-tRNA synthetase specifically charges this suppressor tRNA with the desired ncAA, in this case, this compound. When the ribosome encounters the amber codon in the messenger RNA (mRNA) sequence of the target protein, the charged suppressor tRNA delivers the ncAA, enabling its incorporation into the growing polypeptide chain and bypassing termination. frontiersin.org This process allows for the production of a full-length protein containing the ncAA at a site specified by site-directed mutagenesis. rsc.org

Engineered tRNA Synthetase-tRNA Pairs for Site-Specific Incorporation

The cornerstone of amber codon suppression is the engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which must function independently of the host cell's endogenous synthetases and tRNAs. nih.gov For the incorporation of this compound, a notable breakthrough was the use of a rationally designed mutant of the pyrrolysyl-tRNA synthetase (PylRS) from Methanosarcina species. acs.orgnih.gov

Specifically, the PylRS(N346A/C348A) mutant, when paired with its cognate tRNACUAPyl, has demonstrated remarkable substrate promiscuity, enabling the incorporation of a wide range of phenylalanine derivatives, including those with ortho-substitutions. acs.orgnih.gov Research has shown that this specific aaRS/tRNA pair can efficiently and selectively incorporate this compound (oCNF) and other ortho-substituted derivatives like o-methyl-phenylalanine and o-nitro-phenylalanine in response to an amber codon. acs.orgnih.gov This system is particularly noteworthy as the PylRS(N346A/C348A) mutant is one of the few synthetases known to accommodate substitutions at any position on the phenylalanine aromatic ring. acs.orgnih.gov

While some synthetases are evolved to be highly specific for one ncAA, others, like the p-cyanophenylalanine-specific synthetase (pCNF-RS) derived from Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS), exhibit significant polyspecificity. nih.govrcsb.orgacs.org Such polyspecific synthetases can recognize and incorporate multiple ncAAs, which can be advantageous for screening different probes without needing to evolve a new synthetase for each one. nih.govacs.org

Non-Canonical Amino AcidEngineered Synthetase SystemCellular SystemObserved Protein Yield
This compound (oCNF) PylRS(N346A/C348A) / tRNACUAPylE. coli1.1 mg/L (for sfGFP)
o-Iodo-phenylalanine PylRS(N346A/C348A) / tRNACUAPylE. coli1.8 mg/L (for sfGFP)
o-Nitro-phenylalanine PylRS(N346A/C348A) / tRNACUAPylE. coli2.8 mg/L (for sfGFP)
o-Methyl-phenylalanine PylRS(N346A/C348A) / tRNACUAPylE. coli0.9 mg/L (for sfGFP)
This table presents data on the incorporation of various ortho-substituted phenylalanine derivatives into superfolder Green Fluorescent Protein (sfGFP) in E. coli using the PylRS(N346A/C348A) system. Data sourced from reference acs.org.

Cellular Expression Systems for Unnatural Amino Acid Integration

The successful incorporation of this compound has been demonstrated in multiple cellular expression systems, highlighting the versatility of the genetic encoding methodology.

Escherichia coli is the most common and well-established host for recombinant protein expression due to its rapid growth, low cost, and well-understood genetics. neb.comabyntek.com The PylRS(N346A/C348A) system has been effectively used in E. coli to produce proteins containing this compound. acs.orgnih.gov Expression is typically carried out in minimal media supplemented with the ncAA to ensure its availability for the engineered synthetase. acs.org

Mammalian cells , such as Human Embryonic Kidney 293 (HEK293) cells, provide a more complex environment suitable for producing proteins that require eukaryotic post-translational modifications. core.ac.uk The orthogonality of the PylRS-tRNACUAPyl pair extends to eukaryotic systems, and it has been successfully used to incorporate this compound and other ortho-substituted derivatives into proteins in mammalian cells. acs.orgnih.govresearchgate.net This capability is crucial for studying protein function in a more biologically relevant context. core.ac.uk

Chemical and Semi-Synthetic Approaches for Protein Labeling

Beyond genetic encoding, chemical and semi-synthetic methods offer powerful alternatives for creating proteins containing this compound, particularly for smaller proteins or when cellular expression is not feasible.

Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of chemical peptide synthesis, allowing for the stepwise assembly of amino acids into a peptide chain that is covalently attached to an insoluble resin support. This method simplifies the purification process as excess reagents and by-products are washed away after each coupling step.

The synthesis of a peptide containing this compound follows the standard SPPS cycle. The process begins with an amino acid anchored to the resin. Each subsequent amino acid, with its N-terminus temporarily protected (commonly with an Fmoc or Boc group), is activated and coupled to the free N-terminus of the growing peptide chain. After the coupling reaction, the N-terminal protecting group is removed, preparing the chain for the next coupling cycle. This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support and deprotected. While specific literature detailing the synthesis of a wide range of this compound-containing peptides is not extensive, the principles of SPPS are broadly applicable to most amino acid derivatives, and various peptides containing other phenylalanine analogs have been successfully synthesized. nih.gov

SPPS StepDescriptionCommon Reagents
Deprotection Removal of the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide.Piperidine in DMF (for Fmoc)
Washing Removal of excess deprotection reagent and by-products.DMF, DCM
Coupling Activation of the carboxyl group of the incoming protected amino acid and formation of a peptide bond.HBTU, HATU, DIC/HOBt
Washing Removal of excess activated amino acid and coupling reagents.DMF, DCM
Cleavage Release of the synthesized peptide from the solid support and removal of side-chain protecting groups.Trifluoroacetic acid (TFA) cocktail
This table outlines the general cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Native Chemical Ligation and Expressed Protein Ligation for Protein Assembly

For the synthesis of larger proteins that are inaccessible by direct SPPS, Native Chemical Ligation (NCL) and its variants are invaluable techniques. wikipedia.orgspringernature.com NCL enables the joining of two unprotected peptide fragments in an aqueous solution. wikipedia.org The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. wikipedia.org The initial reaction is a chemoselective transthioesterification, followed by a spontaneous and irreversible S-to-N acyl shift that forms a native peptide bond at the ligation site. wikipedia.org

A peptide fragment containing this compound, prepared via SPPS, could be ligated to another peptide or a recombinantly expressed protein fragment. This semi-synthetic approach combines the flexibility of chemical synthesis for incorporating ncAAs with the efficiency of recombinant expression for producing large protein domains.

Expressed Protein Ligation (EPL) is an extension of NCL where one of the fragments, typically the C-terminal thioester, is generated through recombinant expression, often using an intein-based system. nih.govchemrxiv.org More recent intein-free methods can also be used, for instance, by chemically activating a cysteine residue with a cyanylating reagent. chemrxiv.orgchemrxiv.org A protein fragment containing this compound could be produced recombinantly and then ligated to a synthetic peptide, or a synthetic peptide containing this compound could be ligated to a recombinant protein thioester. nih.gov This strategy has been demonstrated with the related p-cyanophenylalanine, where it is used as a FRET partner with a thioamide incorporated through NCL to study protein conformation. nih.gov These powerful ligation technologies provide a modular and efficient route to large, site-specifically modified proteins containing this compound. nih.govnih.gov

Impact of this compound Incorporation on Protein Structure and Stability

The introduction of this compound (o-cyano-L-phenylalanine) into the primary sequence of a protein serves as a powerful tool in protein engineering. chemimpex.com Its structural similarity to natural amino acids facilitates its incorporation, enabling researchers to probe and modify protein function and structure. chemimpex.com The unique properties of the ortho-cyano group, in particular, provide a sensitive probe for investigating the local environment within a protein. acs.org

Analysis of Conformational Changes Induced by Cyano Group

The cyano group of this compound (Phe2CN) acts as a unique spectroscopic probe, making it valuable for studying protein structure and dynamics. researchgate.netresearchgate.net The nitrile group's vibrational frequency and the amino acid's fluorescent properties are sensitive to the local environment, including solvent exposure and hydrogen bonding. researchgate.netresearchgate.net This sensitivity allows for the real-time tracking of conformational changes.

For instance, researchers have utilized this compound alongside other isomers like p-cyanophenylalanine (Phe4CN) to simultaneously monitor different sites within a single protein. researchgate.net In a study involving the binding of a myosin light chain kinase peptide to calmodulin, Phe2CN and Phe4CN were incorporated at different positions. researchgate.netresearchgate.net Selective excitation of these probes revealed distinct local environmental changes upon binding, demonstrating the ability to track site-specific conformational shifts. researchgate.netresearchgate.net

Studies on the amyloid β-protein, implicated in Alzheimer's disease, have also employed cyanophenylalanine isomers to investigate conformational transitions induced by Cu2+ ions. acs.org By substituting natural aromatic residues with cyanophenylalanine, researchers could monitor early-stage conformational changes, revealing that the N-terminal region of the protein experiences more significant structural alterations upon copper binding compared to the central hydrophobic core. acs.org The intrinsic photophysical properties of 2-cyanophenylalanine and its derivatives make them useful reporters for interrogating protein structure and dynamics. researchgate.net

Evaluation of Protein Folding Pathways

Understanding the pathway a protein takes to achieve its final three-dimensional structure is a fundamental goal in biochemistry. gmu.edu The incorporation of this compound and its isomers has provided a valuable method for studying the complex process of protein folding and unfolding. acs.org The sensitivity of the cyano group to its environment allows it to act as a reporter on the formation of structural elements during the folding process. acs.org

The use of cyanophenylalanine derivatives as Förster resonance energy transfer (FRET) pairs with other amino acids, such as tryptophan, also allows for the measurement of intramolecular distances, providing further insight into the dynamics of folding and unfolding transitions. researchgate.netnih.gov This approach enables the characterization of both the thermodynamics and kinetics of folding, helping to delineate the energy landscape of the process. gmu.edunih.gov

Thermostability and Proteolytic Stability of Modified Proteins

The incorporation of non-canonical amino acids can significantly alter a protein's stability against heat and proteolytic degradation. researchgate.net While extensive data on the proteolytic stability of this compound-modified proteins is limited in the reviewed literature, significant findings exist regarding thermostability.

Research has shown that incorporating phenylalanine analogs can enhance the thermal stability of proteins. For instance, a mutant of E. coli homoserine O-succinyltransferase (metA), where a phenylalanine was replaced with p-benzoylphenylalanine, exhibited an increase in its melting temperature (Tm) of 21°C. portlandpress.com This stabilization was attributed to the formation of a new covalent bond that stabilized the protein's dimeric structure. portlandpress.com Similarly, the incorporation of hexafluoroleucine into a leucine (B10760876) zipper protein increased its melting temperature by 22°C. nih.gov

In the context of cyanophenylalanine, a p-cyanophenylalanine mutant of transketolignin (TK) was found to have simultaneously increased activity and stability. portlandpress.com The electron-withdrawing nature of the cyano group was proposed to facilitate a new hydrogen bond, stabilizing a local helical structure. portlandpress.com In another study, a variant of the NTL9 protein with a p-cyanophenylalanine substitution was found to be slightly more stable than the wild-type version. acs.org The strategic placement of fluorinated phenylalanine analogs has also been shown to improve thermostability, with increases in melting temperatures observed for various enzymes. nih.govmdpi.com These findings underscore the potential of using this compound and related analogs as a tool for engineering more robust and stable proteins for various biotechnological applications. researchgate.net

Table 1: Impact of Phenylalanine Analog Incorporation on Protein Thermostability

Protein Original Amino Acid Incorporated Analog Change in Melting Temperature (ΔTm) Reference
Homoserine O-succinyltransferase (metA) Phenylalanine p-Benzoylphenylalanine +21 °C portlandpress.com
Leucine Zipper Protein A1 Leucine Hexafluoroleucine +22 °C nih.gov
N-terminal Domain of L9 (NTL9) Phenylalanine p-Cyanophenylalanine Slightly more stable acs.org
Phosphotriesterase (PTE) Phenylalanine 4-Fluorophenylalanine (pFF) +1.3–2.5 °C mdpi.com
Transketolignin (TK) Phenylalanine p-Cyanophenylalanine Increased stability portlandpress.com

Spectroscopic Applications in Probing Biological Systems

Fluorescence Spectroscopy of L-2-Cyanophenylalanine

The introduction of a cyano group onto the phenylalanine ring system creates a useful fluorophore. This compound and its isomers have been developed as spectroscopic reporters with intrinsic photophysical properties that are valuable for studying protein structure and dynamics. researchgate.netrsc.org

The ortho-position of the cyano group in this compound (Phe2CN) endows it with distinct fluorescent properties. Research indicates that the molar absorptivity of this compound is comparable to that of its more commonly studied isomer, p-cyanophenylalanine (Phe4CN), and they share similar spectral features in their absorbance and emission profiles. researchgate.netrsc.org This similarity suggests that these probes can often be used interchangeably depending on the specific research question. researchgate.net

The fluorescence quantum yields of cyanophenylalanine isomers are on a similar scale to those of the naturally occurring fluorescent amino acids, tyrosine and tryptophan. researchgate.netrsc.org For comparison, the parent compound p-cyanophenylalanine (FCN) can be excited at 240 nm, with an emission signal recorded between 250-350 nm. nih.gov Its fluorescence spectrum typically peaks around 295 nm. nih.gov The ability to selectively excite cyanophenylalanine fluorophores in the presence of tryptophan and tyrosine is a significant advantage in protein studies. nih.gov

Table 1: Comparative Photophysical Properties of Phenylalanine Analogs

Compound Excitation Max (λ_ex) Emission Max (λ_em) Molar Extinction Coefficient (ε) Notes
This compound Comparable to Phe4CN researchgate.net Comparable to Phe4CN researchgate.net Comparable to Phe4CN researchgate.net Useful for multi-site monitoring in conjunction with Phe4CN. researchgate.net

| p-Cyanophenylalanine | ~240 nm nih.gov | ~295 nm nih.gov | 850 M⁻¹cm⁻¹ nih.gov | Quantum yield is highly sensitive to hydrogen bonding. researchgate.net |

This table is generated based on available data. Direct, side-by-side quantitative comparisons in a single study are limited.

A key feature of cyanophenylalanine fluorophores, including the ortho-isomer, is the sensitivity of their fluorescence quantum yield and lifetime to the local environment. rsc.orgnih.gov This sensitivity allows them to act as reporters on changes in solvent exposure, hydration, and hydrogen bonding. rsc.orgunits.it

The fluorescence quantum yield of p-cyanophenylalanine is known to increase significantly when its cyano group is involved in a hydrogen bond, particularly in polar protic solvents. units.itescholarship.org Conversely, dehydration or movement into a more hydrophobic (aprotic) environment leads to a decrease in fluorescence intensity. nih.govunits.it This principle of environmental sensitivity is a general characteristic of cyanophenylalanine probes. rsc.org The spectroscopic properties of this compound can report on the local solvent environment through changes in fluorescence emission intensity that result from hydration or hydrogen bonding interactions. rsc.org

The distinct environmental sensitivity of this compound has been exploited to monitor multiple sites within a protein system simultaneously. A notable study demonstrated the use of both this compound (Phe2CN) and p-cyanophenylalanine (Phe4CN) to investigate the calcium-dependent binding of a skeletal muscle myosin light chain kinase (MLCK) peptide to the protein calmodulin (CaM). researchgate.netdatapdf.com

In this experiment, the researchers incorporated the two probes at different positions in the MLCK peptide. Phe4CN was placed at a residue known to insert into a hydrophobic binding pocket of CaM, while Phe2CN was positioned at a site expected to remain external to the binding pocket. researchgate.netdatapdf.com Upon binding to CaM, the fluorescence of Phe4CN was quenched, signaling its entry into the hydrophobic pocket. In contrast, the fluorescence of the solvent-exposed Phe2CN showed no significant change. researchgate.netdatapdf.com This dual-probe strategy allowed for the independent monitoring of dynamics at two distinct locations within the same peptide, showcasing the utility of this compound in dissecting complex protein interactions. researchgate.net

This compound can also function as a site-specific pH sensor. rsc.org This capability is based on the observation that its fluorescence quantum yield can be quenched by a nearby deprotonated amino group. rsc.org A decrease in the quantum yield is observed in basic environments, which is attributed to photoinduced electron transfer from a deprotonated amine to the fluorophore. rsc.org

This mechanism is particularly effective when the cyanophenylalanine residue is placed at or near the N-terminus of a peptide. nih.gov The N-terminal amino group, which titrates from its protonated (–NH3+) to its neutral (–NH2) form as the pH increases, is a much more effective quencher in its neutral state. nih.gov Consequently, the fluorescence intensity of a nearby this compound will decrease as the pH rises through the pKa of the N-terminal amine, providing a direct means to monitor local pH or pH-dependent processes. rsc.orgnih.gov

Applications in Monitoring Protein Dynamics and Conformational Changes

Infrared (IR) Spectroscopy of this compound

Beyond fluorescence, the nitrile group of this compound serves as a powerful and precise infrared (IR) probe. Its vibrational characteristics are highly sensitive to the local molecular environment, offering a different but complementary spectroscopic window into protein structure and function.

The primary advantage of using a nitrile group as an IR probe is that its carbon-nitrogen triple bond (C≡N) stretching vibration absorbs in a spectral region (typically 2100–2400 cm⁻¹) that is free from the complex and overlapping signals of the protein itself. annualreviews.orgmdpi.com This provides a clear and isolated signal that can be unambiguously assigned to the site-specifically incorporated cyanophenylalanine residue.

The exact frequency of the C≡N stretch is exquisitely sensitive to its local electrostatic environment, including solvent polarity and hydrogen bonding. mdpi.comresearchgate.net For instance, studies on p-cyanophenylalanine have shown that its C≡N stretching frequency is centered around 2237 cm⁻¹ in a polar, aqueous environment (H₂O). mdpi.com When moved to a less polar, more hydrophobic environment like tetrahydrofuran (B95107) (THF), the frequency shifts to a lower value, around 2229 cm⁻¹. mdpi.com This solvatochromic shift allows the nitrile probe to report on the hydration status and polarity of its immediate surroundings. mdpi.comresearchgate.net This principle makes this compound a suitable probe for monitoring processes like protein folding, binding, or membrane insertion, where residues can move between different local environments. researchgate.netnih.gov Furthermore, the nitrile stretch frequency is sensitive to local electric fields, enabling its use as a "vibrational Stark effect" probe to map electrostatic fields within a protein's structure. researchgate.netacs.org

Table 2: Compound Names Mentioned in this Article

Compound Name Abbreviation
This compound Phe2CN
p-Cyanophenylalanine Phe4CN, FCN
Tyrosine Tyr
Tryptophan Trp
Calmodulin CaM
Myosin light chain kinase MLCK

Correlation between Nitrile Stretching Frequency and Local Environment

The nitrile (C≡N) group of cyanophenylalanine serves as a distinctive infrared (IR) probe due to its vibrational stretching frequency (νC≡N) being highly sensitive to the local environment. aip.org This sensitivity allows it to act as a molecular-level reporter on polarity, hydration, and electric fields within a biomolecule. aip.orgacs.org

The correlation between the nitrile stretching frequency and its surroundings is well-established. Studies have shown a significant frequency shift when the probe moves from a hydrophobic, non-hydrogen-bonding environment to a polar, aqueous one. acs.org For example, the C≡N stretching vibration of p-cyanophenylalanine (PheCN) experiences a blue shift (an increase in frequency) of approximately 8-10 cm⁻¹ when the solvent is changed from tetrahydrofuran (THF), which mimics a protein's hydrophobic interior, to water (H₂O). acs.orgnih.gov This shift is indicative of the probe's sensitivity to solvation. acs.org

When incorporated into a peptide, the position of the nitrile frequency can distinguish between a solvent-exposed site and one buried within the protein's interior. acs.orgresearchgate.net If the PheCN residue is on the polar, water-exposed side of a peptide helix, its C≡N stretching frequency is similar to that observed in pure water. acs.org Conversely, if the residue is located in a site that becomes buried in the protein's hydrophobic core upon folding or binding, the frequency is closer to that seen in a non-polar solvent like THF. acs.orgresearchgate.net This principle allows the C≡N stretch to be used as a marker for local environmental changes during processes like protein folding or conformational transitions. researchgate.net Research has also established a linear correlation between the nitrile frequency and the local electrostatic field, enabling the quantification of non-covalent interactions in peptides and proteins. researchgate.netacs.org

Table 1: Nitrile Stretching Frequencies of p-Cyanophenylalanine in Different Environments This table shows the characteristic C≡N stretching frequencies observed for p-cyanophenylalanine in various solvents and within a peptide structure, demonstrating the frequency's dependence on the local environment.

EnvironmentNitrile Stretching Frequency (νC≡N) in cm⁻¹Reference
Tetrahydrofuran (THF)~2228 acs.orgresearchgate.net
Buried in Protein Interior~2228 acs.orgresearchgate.net
Exposed to Water~2236 acs.orgresearchgate.net
Pure Water (H₂O)~2236 acs.org

Time-Resolved IR Spectroscopy for Dynamic Studies

Time-resolved infrared (TRIR) spectroscopy, including advanced techniques like two-dimensional infrared (2D-IR) spectroscopy, provides a powerful method for observing the dynamics of biological molecules with high temporal and spatial resolution. acs.orgrsc.org These techniques are well-suited for studying protein dynamics because the timescale of IR spectroscopy is fast enough to capture states that interconvert as rapidly as picoseconds. nih.gov

By site-specifically incorporating an IR probe like cyanophenylalanine, researchers can monitor dynamic processes such as protein folding, ligand binding, and allosteric conformational changes in real time. aip.orguzh.chscispace.com As the protein's structure evolves, the local environment around the nitrile probe changes, which is reflected in its time-dependent vibrational frequency. scispace.com This allows for the direct tracking of structural evolution at specific locations within the protein. acs.org

A challenge in these experiments is that the vibrational lifetimes of probes are often short, limiting the observable time range. rsc.org To address this, isotopically labeled variants such as p-(¹³C¹⁵N-cyano)phenylalanine have been developed. This isotopic labeling can double the vibrational lifetime of the probe, extending the experimental window and allowing for the observation of slower dynamic processes on longer timescales. acs.org The combination of ultrafast laser pulses with IR spectroscopy enables the real-time observation of biomolecular function across a vast range of timescales, from femtoseconds to milliseconds and beyond. rsc.orgnih.gov

Elucidation of Hydrogen Bonding and Solvation Shells around the Cyano Group

The nitrile stretching frequency is particularly sensitive to hydrogen bonding. researchgate.netresearchgate.net The formation of a hydrogen bond between the nitrogen atom of the cyano group and a donor, such as a water molecule, results in a distinct blue shift (increase) in the νC≡N frequency. aip.orgresearchgate.net This property makes cyanophenylalanine an excellent probe for studying the specific interactions with surrounding solvent molecules and the structure of the solvation shell. nih.gov

In an aqueous environment, the nitrile IR absorption band can provide detailed information on the degree of hydrogen bonding to water molecules. researchgate.net By analyzing the IR spectrum, it is possible to identify different populations of the probe, such as those that are fully water-exposed versus those that are more embedded within a protein or aggregate structure and have fewer H-bonds. researchgate.net

Computational studies combined with experimental spectroscopy have been used to characterize the solvation shell in detail. Molecular dynamics simulations can determine the average number of water molecules within the first solvation shell of the nitrile group and their residence times. nccr-must.ch For benzonitrile (B105546) (PhCN), a model for the cyanophenylalanine side chain, simulations show that 6 to 7 water molecules reside within 4 Å of the nitrile nitrogen, though the hydrogen bonds formed are relatively weak and labile compared to other solvated ions. nccr-must.ch This ability to directly probe H-bonding and solvation provides critical insights into the forces governing protein structure and interactions. nih.gov

Förster Resonance Energy Transfer (FRET) Studies

This compound and its isomers are also valuable fluorescent probes that can be used in Förster Resonance Energy Transfer (FRET) experiments. FRET is a distance-dependent, non-radiative energy transfer process between a donor fluorophore and an acceptor chromophore, which allows for the measurement of distances on the 1-10 nanometer scale. jasco-global.com

This compound as a FRET Donor with Tryptophan or Tyrosine

p-Cyanophenylalanine (PheCN) has been established as an effective FRET donor when paired with the natural amino acids tryptophan (Trp) or tyrosine (Tyr) as acceptors. researchgate.netnih.govnih.gov The fluorescence emission spectrum of PheCN shows significant overlap with the absorption spectra of both Trp and Tyr, which is a prerequisite for efficient FRET. nih.govacs.org

This amino acid-based FRET pair offers several advantages over traditional, bulky dye labels. nih.gov Because PheCN is a structural analog of phenylalanine and tyrosine, it can be substituted into a protein sequence with minimal structural perturbation. nih.govnih.gov This is particularly important for proteins that are sensitive to modifications. nih.gov The ability to incorporate these probes site-specifically through standard peptide synthesis or modified protein expression protocols makes them versatile tools for a wide range of biological studies. nih.govnih.gov In addition to Trp and Tyr, other acceptors like 7-azatryptophan (B1233867) and 5-hydroxytryptophan (B29612) have also been successfully paired with PheCN, offering advantages such as better spectral separation. nih.gov

Quantification of Intramolecular and Intermolecular Distances in Biomacromolecules

FRET is highly sensitive to the distance between the donor and acceptor, with the efficiency of energy transfer being inversely proportional to the sixth power of the separation distance. jasco-global.comresearchgate.net This relationship allows for the precise quantification of distances within a single biomolecule (intramolecular) or between interacting molecules (intermolecular). jasco-global.com

The PheCN-Trp FRET pair has a Förster radius (R₀)—the distance at which FRET efficiency is 50%—of approximately 16 Å (1.6 nm). nih.gov This makes it an ideal "spectroscopic ruler" for probing conformational changes over relatively short distances. nih.gov This FRET pair has been successfully used to characterize the urea-induced unfolding transitions of small proteins, such as the villin headpiece subdomain and the lysin motif domain, by monitoring the change in distance between the donor and acceptor probes. nih.gov By measuring the FRET efficiency, researchers can gain quantitative information about the distribution of conformations in a peptide or the structural changes that occur during protein folding and unfolding. nih.govresearchgate.net

Table 2: FRET Pair Parameters Involving p-Cyanophenylalanine This table summarizes the key characteristic of the commonly used p-cyanophenylalanine-tryptophan FRET pair.

FRET DonorFRET AcceptorFörster Radius (R₀)Reference
p-Cyanophenylalanine (PheCN)Tryptophan (Trp)~16 Å nih.gov

Monitoring Ligand Binding and Protein-Protein Interactions

FRET is a powerful technique for monitoring dynamic molecular events such as ligand binding and protein-protein interactions in real-time. bmglabtech.comwikipedia.orgnih.gov The binding of a ligand can induce a conformational change in a protein, altering the distance between an incorporated FRET pair and thus changing the FRET signal. bmglabtech.com Similarly, the association or dissociation of two proteins, each labeled with one part of a FRET pair, can be directly observed. wikipedia.org

The utility of PheCN-based FRET has been demonstrated in studies of protein-peptide interactions. For example, the binding of a peptide containing a PheCN residue to the protein calmodulin was monitored via fluorescence. researchgate.netresearchgate.net In the presence of calmodulin, the fluorescence of the PheCN-labeled peptide was quenched, indicating a close association and providing a means to study the binding event. researchgate.netresearchgate.net The high sensitivity of FRET makes it possible to detect these interactions in living cells and to screen for chemicals or drugs that might induce or inhibit specific protein-protein interactions. nih.gov

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org In protein and peptide analysis, far-ultraviolet (UV) CD spectroscopy (typically in the 190-250 nm range) is extensively used to probe the secondary structure. nih.gov The amide bonds in the polypeptide backbone are chiral and give rise to characteristic CD spectra for different secondary structural motifs like α-helices, β-sheets, and random coils. nih.gov The incorporation of non-natural amino acids, such as this compound and its isomers, into a peptide sequence can provide enhanced or specialized spectroscopic signals for more detailed structural assessment. researchgate.net

Assessment of Secondary Structure in this compound-Containing Peptides

The introduction of a cyanophenylalanine residue into a peptide allows for the monitoring of conformational changes and the quantification of secondary structure content. The characteristic CD spectrum for an α-helix displays negative bands around 222 nm and 208 nm and a positive band around 193 nm. ucl.ac.uk The mean residue ellipticity at 222 nm is commonly used to estimate the helical content of a peptide. units.it

Studies on various peptides incorporating p-cyanophenylalanine (PheCN), an isomer of this compound, demonstrate this application effectively. For instance, a 21-residue alanine-based peptide containing a Tyr-PheCN pair was shown by CD analysis to be partially helical in buffer, with a mean residue ellipticity of -19,300 deg cm² dmol⁻¹ at 222 nm, corresponding to an estimated 55% helical content. nih.gov Similarly, a peptide with a His-PheCN pair exhibited a helical content of 37% to 42%. nih.gov In another study, a designed helical peptide with a p-cyanophenylalanine and a selenomethionine (B1662878) residue showed a mean residue ellipticity at 222 nm of -12,600 deg cm² dmol⁻¹, which corresponds to approximately 38% helicity. escholarship.org The disruption of this helical structure, for example by adding a denaturant like 8 M urea, is confirmed by the loss of the characteristic CD signal. nih.govescholarship.org

The utility of cyanophenylalanine as a probe is also evident in studies of coiled-coil formation. Individual acidic and basic peptides containing p-cyanophenylalanine and selenomethionine show little α-helical structure in their monomeric state. ucl.ac.uk However, a mixture of the two peptides reveals a CD spectrum with significant negative ellipticity at 222 and 208 nm, indicating the formation of a stable, helical heterodimer. ucl.ac.uk This demonstrates that the introduction of the cyanophenylalanine probe does not prevent dimerization and allows for clear monitoring of the folding and association process. ucl.ac.uk

Peptide SystemProbe(s) UsedKey CD FindingsEstimated Helical Content (%)Reference(s)
21-residue Ala-based peptideTyr, p-CyanophenylalanineNegative ellipticity at 222 nm and 208 nm.55% nih.gov
21-residue Ala-based peptideHis, p-CyanophenylalanineNegative ellipticity at 222 nm and 208 nm.37-42% nih.gov
Designed helical peptidep-Cyanophenylalanine, SelenomethionineMRE at 222 nm = -12,600 deg cm² dmol⁻¹.38% escholarship.org
Coiled-coil peptidesp-Cyanophenylalanine, SelenomethionineIntense negative ellipticity at 222 and 208 nm upon heterodimerization.Significant (not quantified) ucl.ac.uk
Human cathelicidin (B612621) LL-37p-CyanophenylalanineMRE at 222 nm indicated partial helix formation in buffer.~20% units.it

Exciton (B1674681) Coupling and its Application in Structural Analysis

The aromatic side chains of amino acids can act as such chromophores. While pairs of tryptophan (Trp) residues have traditionally been used for this purpose, their CD couplet often overlaps with the far-UV backbone signal around 230 nm, complicating analysis. nih.gov Nitrile-derivatized aromatic amino acids, including this compound and its isomers, offer a significant advantage. researchgate.net A pair of p-cyanophenylalanine (PheCN) residues, or a PheCN paired with another probe like 5-cyanotryptophan (TrpCN), can produce a distinct exciton CD couplet. nih.gov

Crucially, the electronic transitions of these cyano-substituted probes occur at longer wavelengths. This results in a CD couplet that is significantly red-shifted, moving it away from the interfering protein backbone signals. nih.gov This separation allows for a more direct and quantitative assessment of the couplet, making it a more convenient and sensitive probe of protein conformation. nih.gov For example, a peptide designed to form a β-hairpin and containing a PheCN and a TrpCN residue produced a strong CD couplet, confirming the utility of this pair for interrogating protein structure. nih.gov Studies have shown that a pair of PheCN residues incorporated into a helical peptide also generates an observable exciton couplet. researchgate.net This application transforms cyanophenylalanine from a simple reporter of secondary structure into a sophisticated tool for probing the tertiary and quaternary structure of proteins.

Chromophore PairSpectroscopic FeatureApplication in Structural AnalysisAdvantage over Traditional ProbesReference(s)
p-Cyanophenylalanine - p-CyanophenylalanineExciton CD CoupletMonitoring protein conformational changes; probing tertiary structure.Red-shifted signal avoids overlap with backbone CD. nih.govresearchgate.netresearchgate.net
p-Cyanophenylalanine - 5-CyanotryptophanExciton CD CoupletInterrogating specific structural motifs like β-hairpins.Red-shifted and potentially more intense signal for higher sensitivity. nih.gov

Biochemical and Biological Research Applications

Investigation of Enzyme Mechanisms and Catalysis

Enzymes are highly specific catalysts for a vast array of biochemical reactions. cuni.cz Understanding the intricate mechanisms of enzyme catalysis is fundamental to biology and medicine. L-2-Cyanophenylalanine has proven to be a valuable asset in elucidating these mechanisms.

The structural similarity of this compound to natural amino acids like phenylalanine allows it to act as a substrate analog in various enzymatic reactions. caltech.edu For instance, it has been utilized as a substrate for aminoacyl-tRNA synthetases, enzymes crucial for protein synthesis. caltech.edu The L,F-transferase, an enzyme involved in N-terminal protein modification, can also utilize tRNA charged with this compound. caltech.edu This enables researchers to introduce this non-canonical amino acid at specific sites in a protein, thereby allowing for detailed mechanistic studies.

In a study involving E. coli transketolase, a variant with p-cyanophenylalanine (an isomer of this compound) at a key active site residue exhibited altered activity and stability. ucl.ac.ukucl.ac.uk This demonstrates how the electronic properties of the cyanophenylalanine ring can influence enzyme function. ucl.ac.ukucl.ac.uk

The environmentally sensitive fluorescence of this compound makes it an excellent probe for studying the interactions between enzymes and their substrates or inhibitors. acs.org Changes in the local environment of the cyano group upon binding can lead to detectable shifts in its fluorescence spectrum. researchgate.netresearchgate.net This has been demonstrated in studies of cytochrome P450cam, where the incorporation of a cyanophenylalanine residue provided insights into conformational changes upon substrate and inhibitor binding. nih.gov The nitrile group's vibration is also sensitive to its environment and can be monitored by infrared (IR) spectroscopy, offering a complementary method to fluorescence for probing these interactions. acs.orgox.ac.uk

Probing Enzyme-Substrate and Enzyme-Inhibitor Interactions

Studies of Protein-Ligand and Protein-Protein Interactions

Protein interactions with ligands and other proteins are fundamental to nearly all cellular processes. beilstein-journals.orgmeilerlab.org this compound has become an important tool for characterizing these interactions with high precision.

The fluorescence properties of this compound are highly sensitive to its local environment, making it a valuable probe for determining binding affinities and kinetics. researchgate.net For example, the binding of a peptide containing p-cyanophenylalanine to calmodulin resulted in fluorescence quenching, which was used to calculate the binding affinity (Kd). researchgate.net In another study, this compound and its isomer, p-cyanophenylalanine, were used to simultaneously monitor multiple sites during the binding of a myosin light chain kinase peptide to calmodulin. researchgate.netdatapdf.com This allowed for the determination of a binding affinity of approximately 64 nM. researchgate.netdatapdf.com

Protein SystemInteracting PartnerThis compound ApplicationMeasured ParameterValue
Myosin light chain kinase (MLCK) peptideCalmodulin (CaM)Fluorescent probe for bindingDissociation constant (Kd)~64 nM researchgate.netdatapdf.com

Identifying the specific residues that form the interface between interacting proteins is crucial for understanding the basis of their association. The ability to site-specifically incorporate this compound into proteins allows for the mapping of these interaction surfaces. By placing the fluorescent probe at various positions within a protein, changes in its fluorescence upon complex formation can reveal which residues are part of the binding interface.

In a study using a doubly labeled peptide, p-cyanophenylalanine was placed at a residue known to bind within a hydrophobic pocket of calmodulin, while this compound was positioned at a more exposed site. researchgate.netdatapdf.com Upon binding to calmodulin, the fluorescence of the p-cyanophenylalanine was quenched, while the this compound fluorescence remained largely unchanged, confirming the location of the interaction surface. researchgate.netdatapdf.com This approach provides a powerful method for delineating the molecular details of protein-protein interfaces. plos.org

Analysis of Molecular Recognition Events

The unique fluorescent properties of this compound (Phe2CN) make it a powerful probe for analyzing molecular recognition events with high specificity. Unlike its more commonly studied isomer, p-cyanophenylalanine (Phe4CN), the ortho-positioning of the nitrile group provides a distinct local environment reporter. This has been effectively demonstrated in studies of protein-peptide binding, where researchers can simultaneously monitor different regions of a molecule. researchgate.netnih.gov

A notable example is the investigation of the calcium-dependent binding of a peptide fragment from skeletal muscle myosin light chain kinase (MLCK) to the protein calmodulin (CaM), a critical interaction in many cellular signaling pathways. researchgate.netnih.govdatapdf.com In this study, two different cyanophenylalanine probes were incorporated into the MLCK peptide at separate positions. Phe4CN was placed at a residue known to insert into a hydrophobic binding pocket of CaM, while Phe2CN was positioned at a residue expected to remain external to this pocket. nih.govdatapdf.com

By selectively exciting the two distinct chromophores, researchers could independently track the environmental changes at each site upon binding to CaM. The key findings were:

The fluorescence of Phe4CN was significantly quenched upon the peptide binding to CaM, indicating its entry into the hydrophobic binding pocket. nih.govdatapdf.com

In contrast, the fluorescence emission from Phe2CN showed no significant change, confirming that its local environment remained largely unchanged and solvent-exposed during the binding event. nih.govdatapdf.com

This dual-probe approach allowed for a detailed characterization of the binding event, confirming the specific mode of interaction. Furthermore, these fluorescence titration experiments enabled the calculation of the binding affinity for the doubly labeled MLCK peptide, which was determined to have a dissociation constant (Kd) of approximately 64 nM, consistent with previous measurements. researchgate.netnih.gov This research highlights the capability of this compound to provide nuanced information on the dynamics of specific protein regions during molecular recognition, which is not readily achievable with single-probe systems. researchgate.net

Table 1: Research Findings on Calmodulin-MLCK Peptide Interaction Using Cyanophenylalanine Probes

Probe PositionProbe Amino AcidLocation in ComplexFluorescence Change upon BindingInferred Role
581p-Cyanophenylalanine (Phe4CN)Inside Hydrophobic PocketQuenchedDirectly involved in binding interface
594This compound (Phe2CN)External to Binding PocketNo Significant ChangeReporter for external dynamics

Exploration of Protein-Membrane Interactions

While cyanophenylalanine derivatives, particularly p-cyanophenylalanine, are widely used as fluorescent and infrared probes to study protein folding and interactions at membrane interfaces, there is a notable lack of specific published research detailing the use of the this compound isomer for these applications. nih.govnih.gov

Currently, there are no specific studies available that demonstrate the application of this compound as a probe for membrane penetration. Research in this area has utilized its structural isomer, p-cyanophenylalanine, whose fluorescence is sensitive to the hydration status, making it a useful tool for monitoring the transfer of a peptide from an aqueous environment into the hydrophobic lipid bilayer. nih.gov

Similar to the topic of membrane penetration, the investigation of specific peptide-lipid interactions and the process of membrane insertion has been explored using p-cyanophenylalanine. nih.gov The principles rely on the sensitivity of the nitrile probe to the local electric field and hydration environment. nih.gov However, dedicated research applying this compound to elucidate these specific mechanisms is not present in the current scientific literature.

This compound as a Probe for Membrane Penetration

Applications in Neuroscience and Neurotransmitter Systems

The ability to probe complex protein-protein interactions with high precision makes this compound a potentially valuable tool for neuroscience research. Many neurological functions and disorders are rooted in aberrant protein interactions.

The study of calmodulin (CaM) binding to myosin light chain kinase (MLCK) serves as a relevant model for investigating protein interactions pertinent to neurological health and disease. researchgate.netnih.gov Calmodulin is a primary calcium sensor in neurons, playing a pivotal role in processes such as synaptic plasticity, neurotransmitter release, and the function of ion channels and receptors. Dysregulation of CaM signaling is implicated in various neurological disorders, including Alzheimer's disease, epilepsy, and certain forms of ataxia.

By using this compound to dissect the CaM-MLCK binding event, researchers can refine methods for studying other CaM-target interactions that are critical in the brain. researchgate.netnih.gov The ability to distinguish between the dynamics of a binding interface and regions external to it could be applied to understand how disease-related mutations or potential therapeutic molecules alter the specific conformational changes that govern protein function in the nervous system. This approach could be used, for example, to study how the binding of CaM to a specific ion channel is altered in a channelopathy, providing molecular-level insights into the disease mechanism.

While direct studies using this compound to probe neurotransmitter receptor binding have not been published, its demonstrated utility makes it a promising candidate for such applications. Neurotransmitter receptors, which are central to all synaptic communication, function by binding their specific ligands (neurotransmitters) and undergoing conformational changes that lead to a cellular response. wikipedia.org

The successful use of this compound to report on the local environment of a peptide during a binding event suggests its potential for mapping the ligand-binding pocket of a receptor. researchgate.netnih.gov For instance, this compound could be incorporated into a flexible loop of a receptor that is hypothesized to move upon neurotransmitter binding. Changes in its fluorescence could then provide real-time data on the kinetics and structural consequences of ligand binding. Furthermore, its ability to be used in Förster Resonance Energy Transfer (FRET) pairs with tryptophan or other fluorophores could allow for the measurement of intramolecular distances within a receptor as it transitions from an inactive to an active state. rsc.orgrsc.org This would provide a powerful method for screening drugs that target neurotransmitter receptors and for understanding the molecular basis of receptor activation and modulation. frontiersin.org

Medicinal Chemistry and Drug Discovery Implications

L-2-Cyanophenylalanine as a Building Block for Bioactive Compounds

This compound serves as a crucial starting material in the synthesis of a wide array of biologically active compounds. ruifuchemical.com Its unique structure, featuring a cyano group on the phenyl ring, provides a handle for chemists to modulate the electronic and steric properties of molecules, influencing their interaction with biological targets. cymitquimica.com

Design and Synthesis of Peptidomimetics and Pharmaceutical Leads

The transformation of peptides into viable drug candidates, known as peptidomimetics, is a key strategy in drug discovery. rsc.org this compound is a valuable tool in this process, enabling the creation of peptide-like molecules with improved metabolic stability and bioavailability. rsc.orgchemimpex.com The incorporation of this unnatural amino acid can enhance the properties of the resulting peptides. chemimpex.com For instance, derivatives of this compound are used in the synthesis of peptides and other biologically active molecules. cymitquimica.com

The synthesis of these complex molecules often involves protecting group chemistry. For example, Boc-2-cyano-L-phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, is a key intermediate in peptide synthesis. chemimpex.comguidechem.com Similarly, the Fmoc (fluorenylmethoxycarbonyl) protecting group is also utilized, allowing for selective deprotection during the assembly of peptide chains. cymitquimica.com These protected derivatives are instrumental in the development of novel therapeutic agents. chemimpex.com

Development of Enzyme Inhibitors Targeting Specific Biological Pathways

Enzyme inhibition is a fundamental mechanism of action for many drugs. This compound and its derivatives are actively employed in the design of potent and selective enzyme inhibitors. The cyano group can act as a key interacting moiety within the active site of an enzyme, often forming hydrogen bonds or other favorable interactions that contribute to binding affinity. acs.org

For example, nitrile-containing compounds have been explored as inhibitors for a variety of enzymes, including cathepsins, which are cysteine proteases implicated in diseases like cancer and neurodegenerative disorders. nih.govacs.org The nitrile group can react reversibly with the cysteine residue in the active site of these enzymes. acs.org In the design of dipeptidyl peptidase IV (DPP IV) inhibitors for diabetes treatment, the cyanoaryl ring of a lead compound was docked into a hydrophobic pocket, with the nitrile group forming a hydrogen bond with an arginine residue, leading to high selectivity. acs.org

Macrocyclic peptides incorporating modified amino acids like nitrophenylalanine have been developed as potent and selective inhibitors of Src kinase, a protein involved in cancer progression. nih.gov

Applications in Modulating Protein-Protein Interactions for Therapeutic Effect

Disrupting or stabilizing protein-protein interactions (PPIs) is a promising but challenging therapeutic strategy. nih.gov The relatively large and often flat interfaces of PPIs make them difficult targets for traditional small molecules. nih.gov this compound can be incorporated into peptides or small molecules designed to mimic one of the protein partners, thereby modulating the interaction.

The unique properties of the cyano group can be leveraged to enhance binding affinity and specificity at these interfaces. For instance, the substitution of a tyrosine residue with L-3-cyanophenylalanine in a peptide inhibitor of the immune checkpoint protein LAG-3 significantly improved its inhibitory activity and affinity. mdpi.com This enhancement was attributed to the cyano group's ability to strengthen π-π stacking interactions and form additional hydrogen bonds within the binding site. mdpi.com Furthermore, p-Cyanophenylalanine has been utilized as a probe to study protein-protein interactions. researchgate.net

Pharmacological Relevance of this compound Derivatives

The incorporation of a cyano group into a drug molecule can have profound effects on its pharmacological properties. This strategy has been successfully employed in numerous FDA-approved drugs. nih.gov

Enhancing Drug Properties through Cyano Group Incorporation

The cyano group is a strong electron-withdrawing group, which can significantly alter the electronic properties of a molecule. nih.gov This can lead to improved binding affinity to the target protein. nih.gov The nitrile can act as a hydrogen bond acceptor, mimicking the interactions of other functional groups, such as the keto group of dihydrotestosterone (B1667394) in androgen receptor antagonists. acs.org

Beyond its electronic effects, the nitrile group is metabolically stable and often passes through the body unchanged. acs.orgnih.gov This can reduce the susceptibility of a drug to oxidative metabolism in the liver. nih.gov The introduction of a nitrile can also improve the pharmacokinetic profile of a drug by increasing its solubility and bioavailability. nih.govnih.gov In some cases, adding a nitrile group has been shown to make a compound significantly more soluble without affecting its potency. nih.gov

Strategies for Improved Bioavailability and Specificity

The rational design of drugs incorporating this compound derivatives can lead to molecules with enhanced bioavailability and target specificity. The ability to fine-tune the physicochemical properties of a molecule by introducing a cyano group is a powerful tool for medicinal chemists.

For instance, replacing a chlorine atom with a nitrile group is a common strategy in drug design to reduce lipophilicity and improve aqueous solubility, which can lead to better oral bioavailability. core.ac.uk The small size and metabolic stability of the nitrile group also contribute to its attractiveness as a functional group in drug candidates. core.ac.uk

The specificity of a drug can be enhanced by designing molecules that form specific interactions with the target protein. The cyano group of this compound can be strategically positioned to interact with key residues in the binding pocket, leading to higher affinity and selectivity over other related proteins. acs.orgnih.gov

Preclinical Research and Therapeutic Potential

This compound, a non-natural amino acid derivative, has garnered significant interest in medicinal chemistry and drug discovery due to its unique structural and chemical properties. Its incorporation into peptides and other molecules allows for the exploration of novel therapeutic strategies.

Development of Drugs for Neurological Disorders

This compound serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Researchers utilize this compound to investigate neurotransmitter systems, which may aid in understanding conditions such as depression and anxiety. chemimpex.com The structural characteristics of this compound, when incorporated into drug candidates, can influence their interaction with biological targets within the central nervous system.

While direct clinical applications are still under investigation, the use of this compound and its derivatives in preclinical models is essential for elucidating the mechanisms of neurological diseases and for the initial stages of drug development. For instance, phenylalanine and its metabolites are known to play a role in various neurological processes, and alterations in their levels can be associated with disorders like phenylketonuria and Parkinsonism. researchgate.net The study of such pathways provides a basis for designing new therapeutic agents.

The ability to incorporate this compound into proteins allows for the creation of novel protein structures with modified functions. chemimpex.com This technique, known as genetic code expansion, enables researchers to study protein dynamics and interactions in ways not possible with natural amino acids. frontiersin.orgnih.gov For example, the nitrile group of this compound can serve as a unique spectroscopic probe to monitor protein folding and local environmental changes, which is critical for understanding the misfolding of proteins associated with neurodegenerative diseases like synucleinopathies. researchgate.netacs.orgresearchgate.net

Table 1: Applications of this compound in Neurological Disorder Research

Research AreaApplication of this compoundPotential Impact
Neurotransmitter System Investigation Used to synthesize molecules that interact with neurotransmitter pathways.Understanding the biochemical basis of depression and anxiety. chemimpex.com
Drug Design and Synthesis Serves as a key building block for novel pharmaceutical agents.Development of new drugs targeting neurological disorders. chemimpex.com
Protein Structure and Function Studies Incorporated into proteins to study their dynamics and interactions.Insights into the mechanisms of protein misfolding in neurodegenerative diseases. chemimpex.comresearchgate.netacs.org
Fluorescent Probing The cyano group acts as a fluorescent probe to monitor protein environments.Real-time analysis of protein conformational changes. researchgate.netacs.org

Targeting Immune Checkpoint Receptors and Related Pathways

In the realm of cancer immunotherapy, immune checkpoint inhibitors (ICIs) have revolutionized treatment by blocking the mechanisms that cancer cells use to evade the immune system. xiahepublishing.comnih.govnih.gov These inhibitors are often monoclonal antibodies that target immune checkpoint proteins like PD-1, PD-L1, and CTLA-4. nih.govnih.gov However, there is a growing interest in developing small-molecule ICIs, and this compound can play a role in their design and synthesis. xiahepublishing.com

The unique chemical properties of this compound make it a valuable component in creating peptidomimetics and other small molecules that can inhibit the interactions between immune checkpoint receptors and their ligands. cymitquimica.com For example, a derivative of L-phenylalanine, L-3-cyanophenylalanine, was used to create a cyclic peptide that showed improved inhibitory activity against the immune checkpoint receptor LAG-3. mdpi.com The cyano group in this analog was found to enhance binding affinity through additional interactions within the binding site. mdpi.com

The development of small-molecule ICIs offers several potential advantages over antibody-based therapies, including oral bioavailability and potentially different safety profiles. This compound and its derivatives can be incorporated into libraries of compounds that are then screened for their ability to disrupt key protein-protein interactions in immune checkpoint pathways. guidechem.com

The versatility of this compound as a synthetic building block allows for the creation of diverse molecular scaffolds. ruifuchemical.com This diversity is crucial in the search for novel and effective small-molecule ICIs that can overcome the limitations of current therapies, such as resistance and immune-related adverse events. xiahepublishing.comnih.gov

Table 2: this compound in the Development of Immune Checkpoint Inhibitors

Development AreaRole of this compoundTherapeutic Goal
Small-Molecule Inhibitor Design Used as a building block for peptidomimetics and other small molecules. cymitquimica.comguidechem.comTo create orally available immune checkpoint inhibitors.
Enhancing Binding Affinity The cyano group can form additional interactions with target receptors. mdpi.comTo improve the potency and specificity of inhibitor candidates.
Combinatorial Chemistry Incorporated into compound libraries for high-throughput screening.To discover novel molecular structures with immune-modulating activity.

Advanced Methodologies and Future Directions

Integration of L-2-Cyanophenylalanine with Computational Chemistry

The synergy between experimental data from cyanophenylalanine probes and computational modeling provides a powerful approach to understanding complex biological systems at a molecular level. This integration allows for a more detailed interpretation of spectroscopic results and offers predictive insights into protein structure, dynamics, and function.

Molecular dynamics (MD) simulations have become an indispensable tool for characterizing the local environment surrounding a cyanophenylalanine residue incorporated into a protein or peptide. By simulating the movements of all atoms in the system over time, MD can provide a dynamic, atomic-resolution picture that complements experimental observations.

Researchers have successfully used MD simulations to analyze peptides containing p-cyanophenylalanine embedded in lipid bilayers. nih.gov These simulations reveal critical information, such as the orientation and tilt of the peptide within the membrane and the precise distribution of the nitrile group's orientation relative to the membrane's internal structure. nih.gov For instance, in studies of peptides in DMPC lipid vesicles, MD simulations lasting hundreds of nanoseconds have confirmed the stability of the peptide's α-helical structure and provided detailed snapshots of the probe's interaction with lipid and water molecules. nih.gov

Furthermore, combining MD simulations with infrared (IR) spectroscopy and X-ray crystallography creates a multifaceted approach to interpreting the local environment of the nitrile probe. researchgate.net In studies of superfolder green fluorescent protein (sfGFP), MD simulations showed that a p-cyanophenylalanine's nitrile group was exposed to solvent and formed hydrogen bonds with water, which was crucial for correctly interpreting its fluorescence properties. researchgate.net This combined approach can distinguish between various local environments, including non-specific van der Waals interactions, hydrogen bonding to structural water molecules, or interactions with nearby amino acid side chains. acs.org

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are essential for understanding and predicting the spectroscopic properties of this compound. aip.org The nitrile group's vibrational frequency is exceptionally sensitive to its local electrostatic environment, a phenomenon known as the vibrational Stark effect (VSE). researchgate.net Quantum calculations can model this effect, correlating the observed frequency shifts in the IR spectrum with the strength of the local electric field exerted by the surrounding protein and solvent. researchgate.netaip.org

The C≡N stretching frequency experiences a blue-shift (moves to a higher frequency) when it participates in a hydrogen bond, which is counterintuitive compared to the red-shift seen in carbonyl (C=O) bonds. acs.org Computational models can accurately predict these shifts. For example, calculations show that the C≡N frequency of acetonitrile (B52724) is significantly blue-shifted in water compared to less polar solvents like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO). aip.org This sensitivity allows the nitrile group to act as a precise reporter on local hydration and hydrogen-bonding networks. acs.orgaip.org

These theoretical calculations are crucial for calibrating the probe. By establishing a quantitative relationship between the electric field and the vibrational frequency, researchers can use experimental IR data to determine the electric field strength at specific sites within a protein, offering fundamental insights into enzyme catalysis and protein stability. acs.org

Table 1: Environmental Effects on Nitrile Vibrational Frequency This interactive table showcases the sensitivity of the nitrile (C≡N) stretching frequency to its solvent environment, a key property exploited in spectroscopic studies.

Compound Environment ν(C≡N) Frequency (cm⁻¹) Key Interaction
4-Cyanophenylalanine H₂O (Polar, Protic) ~2231 Hydrogen Bonding
4-Cyanophenylalanine THF (Aprotic) ~2223 Dipole-Dipole
Acetonitrile Water ~2263 Hydrogen Bonding
Acetonitrile DMSO ~2251.4 Dipole-Dipole
Acetonitrile THF ~2255.3 Dipole-Dipole

Data sourced from references aip.orgnih.gov. Frequencies are approximate and can vary slightly based on specific experimental conditions.

Molecular Dynamics Simulations for Environmental Characterization

Multi-Site Probing Strategies Using this compound

A significant advancement in the use of cyanophenylalanine probes is the development of strategies to monitor multiple sites within a single biological system simultaneously. This capability is crucial for studying complex processes like protein folding and allosteric regulation, which involve coordinated changes across different regions of a protein.

Researchers have demonstrated that this compound (Phe2CN) and its isomer, 4-cyanophenylalanine (Phe4CN), can be used in tandem to independently monitor different locations within the same peptide. researchgate.netresearchgate.net In a study of a myosin light chain kinase (MLCK) peptide binding to the protein calmodulin (CaM), Phe4CN was placed at a residue known to enter a hydrophobic binding pocket, while Phe2CN was positioned at a more solvent-exposed site. researchgate.net

Because the ortho (2-cyano) and para (4-cyano) isomers have distinct photophysical properties, they can be monitored independently through selective excitation. researchgate.net Upon binding to CaM, the fluorescence of Phe4CN was quenched, indicating its entry into the binding pocket, while the fluorescence of Phe2CN remained unchanged, confirming its external location. researchgate.netresearchgate.net This dual-probe approach allowed for the simultaneous tracking of both the binding event and the dynamics of a region outside the primary interaction site. researchgate.net

Another powerful strategy involves the use of stable isotopes. By incorporating isotopomers of p-cyanophenylalanine (e.g., containing ¹³C or ¹⁵N in the nitrile group) at different sites in a protein, the vibrational frequencies of the probes are shifted. acs.org These distinct IR absorption bands allow for the simultaneous observation of multiple local environments within the same protein using a single type of amino acid probe. acs.org

This compound and its isomers can be paired with other spectroscopic reporters to create orthogonal probing systems. Orthogonal probes provide independent channels of information, such as distance and local environment, from the same sample.

One widely used technique is Förster Resonance Energy Transfer (FRET), which measures distances on the nanometer scale. Cyanophenylalanine is an effective FRET donor when paired with an acceptor like tryptophan. researchgate.netnih.gov The efficiency of energy transfer is dependent on the distance between the two probes, allowing for the measurement of conformational changes in proteins. nih.gov

A complementary strategy for measuring short-range distances involves pairing a cyanophenylalanine fluorophore with a quenching residue. The fluorescence of p-cyanophenylalanine is efficiently quenched by selenomethionine (B1662878) via an electron transfer process at very short distances. nih.gov This fluorophore-quencher pair is minimally perturbing and has been used to study the conformational distributions of short peptides. nih.govescholarship.org Similarly, a cyanophenylalanine-histidine pair can act as a sensitive probe of α-helix formation, as the quenching efficiency depends on the proximity and orientation of the two residues within the helical structure. nih.gov

Simultaneous Monitoring of Multiple Microenvironments

Emerging Applications of this compound in Chemical Biology

The versatility of cyanophenylalanine probes continues to drive their application in new areas of chemical biology, moving beyond structural characterization to the real-time sensing of biological processes.

A notable emerging application is the use of p-cyanophenylalanine as a genetically encodable pH sensor. nih.gov When placed at or near the N-terminus of a peptide, its fluorescence quantum yield is sensitive to the protonation state of the terminal amino group. nih.gov The neutral, deprotonated amine is a much more effective quencher of the probe's fluorescence than the protonated, charged form. nih.gov This property has been harnessed to accurately determine the pKa values of peptides and to monitor the kinetics of cell-penetrating peptides as they cross membranes, a process often accompanied by a change in the local pH environment. nih.gov

Another novel application is the use of p-cyanophenylalanine as an infrared probe to report on the redox state of metal centers in complex metalloenzymes. researchgate.netrcsb.org When incorporated near an iron-sulfur cluster in proteins like ferredoxin or [FeFe] hydrogenase, the C≡N stretching frequency exhibits a small but measurable reversible shift (1-2 cm⁻¹) upon reduction and oxidation of the cluster. researchgate.netrcsb.org This provides a site-specific method for determining electron occupancy in electron transport chains, offering a powerful tool to dissect the mechanisms of complex biological redox reactions. researchgate.net The genetic incorporation of the probe allows this technique to be applied to a wide range of metalloproteins. acs.org

Development of New Biosensors and Reporters

The incorporation of this compound and its isomers, such as p-cyanophenylalanine (pCNPhe), into proteins has enabled the creation of highly specific biosensors and reporters. chemimpex.com These tools leverage the nitrile group's (C≡N) distinct vibrational and fluorescent properties, which are exquisitely sensitive to the local molecular environment. researchgate.netresearchgate.netnih.gov A biosensor is an analytical device that combines a biological recognition element with a transducer to convert a biological response into a detectable signal. jcu.cz

The C≡N stretching vibration of cyanophenylalanine absorbs in a region of the infrared (IR) spectrum that is free from interference by native protein absorptions. nih.gov The precise frequency of this vibration is sensitive to local electric fields, a phenomenon known as the vibrational Stark effect (VSE), as well as to hydration and hydrogen bonding. nih.govresearchgate.netrsc.org This sensitivity allows researchers to use this compound as a site-specific IR probe to monitor subtle changes in protein conformation, ligand binding, and the electrostatics of enzyme active sites. scispace.com

In addition to its use as an IR probe, cyanophenylalanine is also a fluorescent reporter. researchgate.net Its fluorescence quantum yield and lifetime can change significantly based on the polarity and hydrogen-bonding capability of its surroundings. nih.govrsc.org For example, its fluorescence is enhanced when it is involved in hydrogen bonding, making it a useful probe for processes involving water exclusion, such as protein folding or membrane binding. researchgate.netacs.org Researchers have also demonstrated that the fluorescence of p-cyanophenylalanine can be quenched by other residues like selenomethionine through electron transfer at short distances, further expanding its utility as a spectroscopic ruler. researchgate.net This fluorophore-quencher pair is well-suited to probe conformational changes occurring over very short distances. rsc.org

These unique characteristics are being harnessed to develop novel biosensors. For instance, the pH sensitivity of cyanophenylalanine derivatives provides a potential avenue for detecting pH changes in biological systems. researchgate.netresearchgate.net Furthermore, p-cyanophenylalanine can act as a donor in Förster resonance energy transfer (FRET) pairs with tryptophan, enabling the study of protein conformational changes and dynamics. acs.orgnih.gov The development of such intrinsic biosensors, where the probe is part of the protein itself, minimizes the structural perturbations often associated with larger, extrinsic dye labels. nih.govinteresjournals.org

Table 1: Spectroscopic Applications of Cyanophenylalanine in Biosensing

Property Spectroscopic Technique Information Gained References
Vibrational Stark Effect (VSE) Infrared (IR) Spectroscopy Local electric fields, enzyme catalysis nih.govresearchgate.netrsc.org
Environmental Sensitivity IR & Fluorescence Spectroscopy Hydration status, solvent exposure, protein folding researchgate.netnih.govacs.org
Fluorescence Quenching Fluorescence Spectroscopy Short-range distance changes, protein dynamics researchgate.netrsc.orgescholarship.org
FRET Donor Fluorescence Resonance Energy Transfer Protein conformational changes, folding pathways acs.orgnih.gov

Expansion into Single-Molecule Studies

The application of this compound is expanding from ensemble measurements to the realm of single-molecule studies. Single-molecule applications demand probes with high signal-to-noise ratios and photostability, and cyanophenylalanine's unique photophysical properties make it a promising candidate. researchgate.netresearchgate.net

Single-molecule FRET (smFRET) is a powerful technique for observing the conformational dynamics of individual protein molecules. The use of p-cyanophenylalanine and tryptophan as a FRET pair is particularly advantageous because these probes are small and can be incorporated with minimal structural perturbation, unlike bulky organic dyes. nih.gov This allows for a more faithful observation of a protein's natural dynamics.

Moreover, the sensitivity of cyanophenylalanine's fluorescence to its immediate environment can be exploited at the single-molecule level to report on local fluctuations and transient intermediate states that are averaged out in ensemble studies. researchgate.netresearchgate.net The development of advanced microscopy techniques, such as those for single-molecule localization, can leverage the photophysical properties of probes like cyanophenylalanine for high-resolution imaging. researchgate.net While still a developing area, the use of this compound and its isomers in single-molecule spectroscopy holds significant promise for uncovering detailed mechanistic insights into protein function, folding, and misfolding.

Challenges and Opportunities in this compound Research

Despite its utility, the widespread application of this compound faces several challenges. Overcoming these hurdles presents significant opportunities for advancing protein engineering and biomedical research.

Optimization of Genetic and Chemical Incorporation Efficiencies

A primary challenge is the efficient and high-fidelity incorporation of this compound into proteins. nih.govrsc.org The most common method for site-specific incorporation in living cells is nonsense codon suppression, which utilizes an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. interesjournals.orgrsc.orgnih.gov

Genetic Incorporation: Several orthogonal translation systems have been developed, often based on the tyrosyl- or pyrrolysyl-tRNA synthetase/tRNA pairs from archaea. nih.govacs.orgresearchgate.net While successful, the efficiency and yield of full-length protein can be variable and often lower than for wild-type proteins. acs.orgresearchgate.net Challenges include competition from translation termination factors at the nonsense codon and the potential for mis-incorporation of natural amino acids. nih.govacs.org Opportunities for optimization lie in:

Directed Evolution of Synthetases: Evolving aaRS variants with higher specificity and activity for this compound can improve incorporation yields and fidelity. acs.orgresearchgate.net

Media and Strain Optimization: Using specialized growth media or engineered E. coli strains with reduced termination factor activity can significantly enhance the production of proteins containing unnatural amino acids. acs.orgnih.gov

Genome Recoding: Eliminating the target nonsense codon (e.g., amber stop codon) from the host genome can prevent premature termination and allow for more efficient incorporation.

Chemical Incorporation: this compound can also be incorporated via chemical methods, primarily solid-phase peptide synthesis (SPPS). escholarship.orgrsc.org This method offers high fidelity for smaller proteins or peptides but is not feasible for producing large proteins in living cells. Expressed protein ligation (EPL) offers a semi-synthetic route, where a synthetically made peptide containing this compound is ligated to a recombinantly expressed protein fragment. rsc.org Optimizing the efficiency of these ligation reactions is an ongoing area of research.

Table 2: Comparison of Incorporation Methods for this compound

Method Advantages Challenges Opportunities
Genetic Codon Expansion Site-specific incorporation in living cells; enables in vivo studies. interesjournals.orgnih.gov Lower protein yields; potential for misincorporation and premature termination. acs.orgresearchgate.net Synthetase evolution; host strain engineering. acs.orgresearchgate.net
Solid-Phase Peptide Synthesis High fidelity; incorporation of multiple unnatural amino acids possible. escholarship.org Limited to smaller proteins/peptides (<~50 residues). Development of more efficient synthesis and purification protocols.
Expressed Protein Ligation Production of larger semi-synthetic proteins. rsc.org Requires suitable ligation sites; reaction efficiency can be variable. Engineering proteins for more efficient ligation.

Addressing Potential Perturbations of Protein Function

A key assumption in using this compound as a probe is that it does not significantly perturb the protein's native structure and function. escholarship.org Due to its structural similarity to phenylalanine and tyrosine and its relatively small size, it is often considered to be minimally perturbing. nih.govinteresjournals.orgrsc.org

Several studies have provided evidence supporting this assumption. For example, X-ray crystallography and enzymatic assays of Ribonuclease S containing p-cyanophenylalanine showed minimal changes to the enzyme's structure and activity. rcsb.org Similarly, its incorporation into the hydrophobic core of T4 lysozyme (B549824) was found to be well-tolerated. researchgate.net

However, the introduction of any non-native element can potentially alter the local microenvironment. interesjournals.org The nitrile group, while small, has different electronic and steric properties than the native side chains it replaces. It is crucial to experimentally validate the impact of incorporation for each new protein system. This can be achieved through a combination of:

Structural analysis: Using techniques like X-ray crystallography or NMR spectroscopy.

Functional assays: Comparing the activity, stability, and binding affinities of the modified protein to the wild-type version. rcsb.org

Computational modeling: Molecular dynamics simulations can help predict and understand potential local perturbations. rcsb.org

The opportunity lies in systematically characterizing these potential perturbations to build a predictive framework for where this compound can be incorporated with the least impact, thereby increasing its reliability as a probe.

Translational Research from Basic Science to Clinical Applications

A significant future direction for this compound research is the translation of its capabilities from basic science to tangible clinical and biotechnological applications. ruifuchemical.com

Diagnostic Tools: The use of this compound in biosensors could lead to novel diagnostic platforms. nih.govfrontiersin.org For example, sensors capable of detecting specific protein conformations or post-translational modifications associated with diseases like cancer or neurodegenerative disorders (e.g., amyloid diseases) are a promising avenue. researchgate.netacs.orgexplorationpub.com

Drug Discovery: By incorporating this compound into target proteins, researchers can probe the mechanisms of drug binding and enzyme inhibition with high precision. chemimpex.com This information is invaluable for rational drug design and development.

Biomedical Imaging: An early patent for p-cyanophenylalanine described its use as a chelating agent for the radionuclide technetium-99m, intended for imaging blood clots. acs.org This highlights the potential for developing new imaging agents by combining the protein-targeting ability of this amino acid with other functional moieties.

The primary challenge in this translation is bridging the gap between in vitro proof-of-concept and in vivo application. This requires developing robust and scalable production methods for modified proteins, ensuring their stability and efficacy in complex biological environments, and navigating the regulatory pathways for clinical approval. wjarr.com Despite these hurdles, the unique chemical functionality offered by this compound provides a powerful tool with the potential to impact human health through improved diagnostics and therapeutics.

Q & A

Q. How can this compound be integrated into click chemistry for site-specific protein labeling?

  • Methodological Answer : The nitrile group can participate in copper-free strain-promoted alkyne-nitrile cycloadditions. Optimize reaction pH (8.5–9.0) and use tetrazine derivatives as coupling partners. Monitor labeling efficiency via SDS-PAGE with in-gel fluorescence imaging .

Q. What in silico tools aid in designing this compound-based inhibitors for enzymatic targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and binding free energy calculations (MM-PBSA) predict inhibitor-enzyme interactions. Validate with mutagenesis studies targeting predicted binding residues (e.g., catalytic triads). Cross-validate with isothermal titration calorimetry (ITC) for thermodynamic profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.